molecular formula C16H14O3 B14481601 1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane CAS No. 71121-93-2

1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane

Cat. No.: B14481601
CAS No.: 71121-93-2
M. Wt: 254.28 g/mol
InChI Key: BYIABZCENGDXMN-UHFFFAOYSA-N
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Description

1,4-Diphenyl-2,3,7-trioxabicyclo[221]heptane is a unique bicyclic peroxide compound It is characterized by its three oxygen atoms forming a trioxabicyclo structure, with two phenyl groups attached at the 1 and 4 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane can be synthesized through a radical-anion chain mechanism following dissociative electron transfer reduction. The model prostaglandin endoperoxide, 1,4-diphenyl-2,3-dioxabicyclo[2.2.1]heptane, is investigated in N,N-dimethylformamide at a glassy carbon electrode using various electrochemical techniques. Reduction occurs by a concerted dissociative electron transfer mechanism .

Industrial Production Methods

There is limited information on the industrial production methods for this compound. Most of the synthesis methods are laboratory-based and involve specific reaction conditions that may not be easily scalable for industrial production.

Chemical Reactions Analysis

Types of Reactions

1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane undergoes various types of reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Electrochemical reduction using a glassy carbon electrode in N,N-dimethylformamide.

    Substitution: Various electrophiles and nucleophiles can be used for substitution reactions.

Major Products Formed

Scientific Research Applications

1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane involves a radical-anion chain mechanism following dissociative electron transfer reduction. The compound undergoes reduction at a glassy carbon electrode, leading to the formation of a distonic radical-anion intermediate. This intermediate undergoes β-scission fragmentation, resulting in various products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4-Diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane is unique due to its specific trioxabicyclo structure and the presence of phenyl groups at the 1 and 4 positions. This structure imparts distinct chemical properties and reactivity, making it a valuable compound for studying radical-anion chain mechanisms and dissociative electron transfer reactions.

Properties

CAS No.

71121-93-2

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

1,4-diphenyl-2,3,7-trioxabicyclo[2.2.1]heptane

InChI

InChI=1S/C16H14O3/c1-3-7-13(8-4-1)15-11-12-16(17-15,19-18-15)14-9-5-2-6-10-14/h1-10H,11-12H2

InChI Key

BYIABZCENGDXMN-UHFFFAOYSA-N

Canonical SMILES

C1CC2(OC1(OO2)C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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